
(2-Methyl-3-furanyl)methanedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(dimercaptomethyl)furan is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a dimercaptomethyl group at the third position. This compound is known for its distinctive sulfurous odor, often described as meaty or onion-like, making it useful in flavor and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(dimercaptomethyl)furan typically involves the reaction of chloromethane with sodium thiosulfate to form Bunte salts, which then react with 2-methyl-3-furanthiol to yield the desired compound . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of 2-Methyl-3-(dimercaptomethyl)furan follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Chloromethane and sodium thiosulfate.
Reaction Vessel: Large-scale reactors with controlled temperature and pressure.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(dimercaptomethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated furans, nitrofurans.
Applications De Recherche Scientifique
2-Methyl-3-(dimercaptomethyl)furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(dimercaptomethyl)furan involves its interaction with biological molecules. The compound’s sulfur-containing groups can form disulfide bonds with thiol groups in proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting essential enzymes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bioplastics.
2-Methylfuran: A simpler furan derivative with a single methyl group substitution
Uniqueness
2-Methyl-3-(dimercaptomethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual sulfur-containing groups make it particularly valuable in applications requiring strong odor characteristics or antimicrobial properties .
Propriétés
Formule moléculaire |
C6H8OS2 |
|---|---|
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
(2-methylfuran-3-yl)methanedithiol |
InChI |
InChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3 |
Clé InChI |
GFXNKYVGPFBKKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
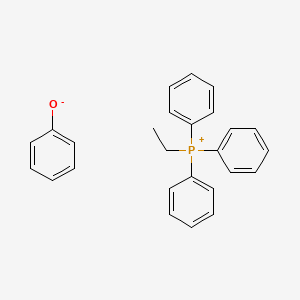


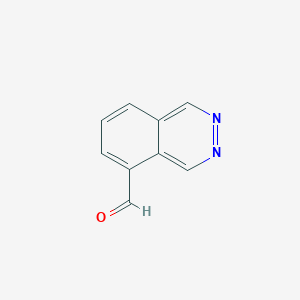
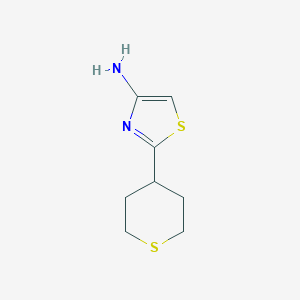
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)

![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
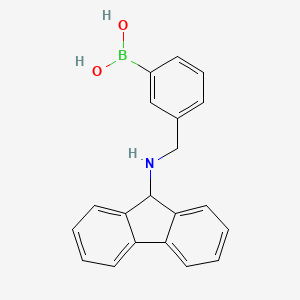
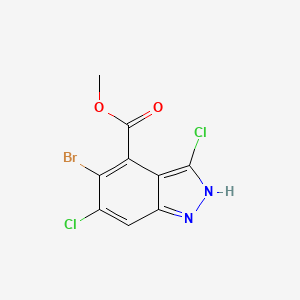
![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
